1-Cyclohexyl-3-phenylthiourea
Overview
Description
1-Cyclohexyl-3-phenylthiourea is an organosulfur compound with the molecular formula C₁₃H₁₈N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. This compound features a cyclohexyl group and a phenyl group attached to a thiourea moiety, making it a versatile molecule in various fields of research and industry.
Mechanism of Action
Target of Action
Thiourea derivatives, to which this compound belongs, have been widely employed as organocatalysts or auxiliaries in the field of asymmetric catalysis .
Mode of Action
It is known that thiourea derivatives can interact with a variety of biological targets, potentially leading to various biochemical effects .
Biochemical Pathways
Thiourea derivatives have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Thiourea derivatives, a group to which 1-Cyclohexyl-3-phenylthiourea belongs, have been found to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-phenylthiourea can be synthesized through several methods:
Reaction of Amines with Isothiocyanates: This method involves the reaction of cyclohexylamine with phenyl isothiocyanate under mild conditions to form this compound.
Reaction of Amines with Thiophosgene: Cyclohexylamine and aniline can react with thiophosgene to produce the desired thiourea derivative.
Reaction of Primary Amines with Carbon Disulfide: This method requires high temperatures or the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclohexylamine with phenyl isothiocyanate in a controlled environment to ensure high yield and purity. The reaction is usually carried out in an organic solvent such as methylene chloride or ethanol.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-phenylthiourea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with different functional groups.
Scientific Research Applications
1-Cyclohexyl-3-phenylthiourea has numerous applications in scientific research:
Comparison with Similar Compounds
- 1-Isobutyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Properties
IUPAC Name |
1-cyclohexyl-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFQMDQRGJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934126 | |
Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15093-57-9, 722-03-2 | |
Record name | NSC131992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyl-3-phenylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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